molecular formula C27H20O10 B15293984 Dehydrocitreaglycon A

Dehydrocitreaglycon A

Cat. No.: B15293984
M. Wt: 504.4 g/mol
InChI Key: VMTRONAGVWJCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrocitreaglycon A is a polycyclic xanthone-derived antibiotic isolated from marine-derived Streptomyces caelestis, first reported in studies investigating bioactive metabolites from marine actinomycetes . Structurally, it belongs to the citreamicin/citreaglycon family of aromatic polyketides, characterized by a fused xanthone core with hydroxyl and methoxy substitutions. Its antibacterial activity spans Gram-positive pathogens, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis, with notable potency against methicillin-resistant S. aureus (MRSA) strains (MIC: 0.25 µg/mL for MRSA ATCC43300) . Unlike some analogs, this compound exhibits low cytotoxicity (HeLa cell IC₅₀ > 40 µg/mL), suggesting selectivity for bacterial targets .

Properties

Molecular Formula

C27H20O10

Molecular Weight

504.4 g/mol

IUPAC Name

3,22,26-trihydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2,4(9),10,14,16(25),18(23),19,21-nonaene-21-carboxylic acid

InChI

InChI=1S/C27H20O10/c1-27(35-2)9-12-7-10-3-4-11-8-15-20(23(30)17(11)16(10)22(29)18(12)26(34)37-27)24(31)19-14(36-15)6-5-13(21(19)28)25(32)33/h5-8,28-30H,3-4,9H2,1-2H3,(H,32,33)

InChI Key

VMTRONAGVWJCNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=C3C(=C2)CCC4=CC5=C(C(=C43)O)C(=O)C6=C(O5)C=CC(=C6O)C(=O)O)O)C(=O)O1)OC

Origin of Product

United States

Chemical Reactions Analysis

Dehydrocitreaglycon A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Quantitative Comparison of Bioactivity

Compound Source Target Pathogen MIC (µg/mL) Cytotoxicity (HeLa IC₅₀, µg/mL)
This compound Streptomyces caelestis MRSA ATCC43300 0.25 >40
Citreaglycon A Streptomyces caelestis S. haemolyticus 8.0 Not reported
Griseusin A Streptomyces griseus MRSA 1.0 Not reported
Citreamicin η Micromonospora citreae MRSA <0.015 Not reported

Mechanistic and Structural Insights

  • Structural-Activity Relationship (SAR) :
    • The dehydration in this compound may enhance membrane permeability compared to Citreaglycon A, explaining its lower MIC against MRSA .
    • Methoxy groups in citreamicins correlate with MRSA potency; however, Citreamicin η defies this trend, suggesting alternative binding mechanisms .
  • Biological Targets :
    • This compound and Griseusins likely disrupt bacterial cell wall synthesis or DNA gyrase, though exact targets remain unconfirmed .

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